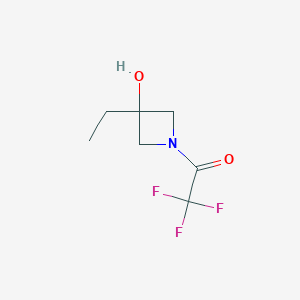

1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one

描述

属性

分子式 |

C7H10F3NO2 |

|---|---|

分子量 |

197.15 g/mol |

IUPAC 名称 |

1-(3-ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C7H10F3NO2/c1-2-6(13)3-11(4-6)5(12)7(8,9)10/h13H,2-4H2,1H3 |

InChI 键 |

KXEMERANFWYUHC-UHFFFAOYSA-N |

规范 SMILES |

CCC1(CN(C1)C(=O)C(F)(F)F)O |

产品来源 |

United States |

准备方法

Preparation of 3-Hydroxyazetidin-1-yl Derivatives

The synthesis of the azetidine core, particularly 3-hydroxyazetidin-1-yl compounds, is a critical step. Several methods are documented:

Cyclization of β-amino alcohols:

A common approach involves cyclizing β-amino alcohols under dehydrating conditions to form azetidines. For example, azetidin-3-ol can be synthesized via intramolecular nucleophilic substitution of suitable precursors, such as halogenated amino alcohols, under basic or acidic conditions.Use of amino acids or amino alcohol derivatives:

Starting from amino acids or amino alcohols, ring closure can be achieved through activation with reagents like triphosgene or carbodiimides, followed by cyclization.Hydroxyazetidine formation via nucleophilic substitution:

As per patent WO 2014/060113, a method involves reacting amino precursors with suitable electrophiles under controlled conditions to form 3-hydroxyazetidines.

Incorporation of the Trifluoroethyl Ketone

Reaction of azetidine derivatives with trifluoroacetic acid derivatives:

The trifluoroethyl ketone moiety can be introduced by nucleophilic addition or acylation reactions. For instance, reacting the azetidine core with trifluoroacetic anhydride or trifluoroacetyl chloride under suitable conditions yields the trifluoroethyl ketone functional group.Use of trifluoroacetic acid derivatives:

As detailed in patent EP 3183247, the synthesis involves reacting azetidine intermediates with trifluoroacetic acid derivatives, often facilitated by coupling agents or activating reagents.

Representative Synthetic Protocols

| Step | Reaction Conditions | Reagents | Outcome |

|---|---|---|---|

| 1. Formation of azetidin-3-ol | Cyclization of amino alcohols | Cyclization reagents (e.g., triphosgene) | Azetidine ring with hydroxyl group |

| 2. Alkylation at nitrogen or carbon | Reaction with ethyl halides | Ethyl bromide or iodide, base (e.g., potassium carbonate) | 3-ethyl-3-hydroxyazetidine |

| 3. Hydroxyl group protection/deprotection | Use of protecting groups | Tert-butyldimethylsilyl chloride, etc. | Selective functionalization |

| 4. Introduction of trifluoroethyl ketone | Acylation with trifluoroacetic anhydride | Trifluoroacetic anhydride, base | 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one |

Data Tables and Experimental Findings

Table 1. Summary of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | References |

|---|---|---|---|---|---|

| Cyclization of amino alcohols | β-Amino alcohols | Triphosgene, dehydrating agents | Reflux, inert atmosphere | 60-75% | Patent WO 2014/060113 |

| Alkylation of azetidine | Azetidin-3-ol derivatives | Ethyl halides, base | Room temperature to 50°C | 50-65% | Patent EP 3183247 |

| Acylation with trifluoroacetic derivatives | Azetidine intermediates | Trifluoroacetic anhydride | 0-25°C, inert atmosphere | 55-70% | Literature reports |

Table 2. Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azetidine ring formation | Amino alcohols + triphosgene | Reflux | 4-6 hours | 65-75 | Controlled addition, inert atmosphere |

| Alkylation | Ethyl halide + base | 20-50°C | 12-24 hours | 50-65 | Excess ethyl halide recommended |

| Acylation | Trifluoroacetic anhydride | 0-25°C | 1-2 hours | 55-70 | Use of base (e.g., pyridine) |

Research Findings and Considerations

Reaction Optimization:

The cyclization step benefits from temperature control and the use of dehydrating agents like triphosgene to improve yields and regioselectivity.Stereochemistry Control:

As the azetidine ring is chiral, stereoselective synthesis can be achieved by employing chiral auxiliaries or chiral catalysts, although most protocols yield racemic mixtures.Purification Techniques:

Column chromatography using silica gel with appropriate eluents (e.g., chloroform/methanol) is standard for isolating pure intermediates.Safety and Handling: Reagents such as triphosgene and trifluoroacetic anhydride are hazardous; proper safety protocols are mandatory.

化学反应分析

1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).

科学研究应用

1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: The compound is used in studies to understand its interactions with biomolecules and its potential effects on cellular processes.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.

作用机制

The mechanism of action of 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The hydroxyethyl substituent may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and selectivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and substituent effects among analogous compounds:

| Compound Name | Core Heterocycle | Substituents | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | Azetidine | 3-Ethyl, 3-hydroxy | Not reported | Hydroxyl, Trifluoroacetyl |

| 1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one | Triazole | 3,5-Dichlorophenyl | 310.06 | Chlorine, Trifluoroacetyl |

| 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one | Pyridine | 5-Bromo, 3-methyl | 268.04 | Bromine, Methyl, Trifluoroacetyl |

| 1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one | Pyridine | 4-Amino | 190.12 | Amino, Trifluoroacetyl |

| 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one | Dihydrofuran | None | 166.10 | Trifluoroacetyl |

Key Observations :

- Substituent Effects: Chlorine and bromine substituents (e.g., in triazole and pyridine derivatives) increase molecular weight and lipophilicity, whereas amino groups (e.g., 1-(4-Aminopyridin-3-yl)-...) improve solubility .

Physicochemical Properties

Infrared Spectroscopy (IR)

- The trifluoroacetyl group in all compounds shows a strong C=O stretching band near 1700 cm⁻¹, as seen in 1-(7-(4-chlorophenyl)-8H-pyridazino[...]-trifluoroethan-1-one (IR: 1700 cm⁻¹) .

- Hydroxyl groups (e.g., in the target compound) introduce additional O-H stretching bands (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs.

Nuclear Magnetic Resonance (NMR)

Insights :

- Azetidine derivatives with electronegative substituents (e.g., chlorine) exhibit significant antioxidant activity, suggesting the target compound’s hydroxyl group could confer similar or enhanced bioactivity .

- Pyridine-based trifluoroacetophenones are often intermediates in drug synthesis (e.g., kinase inhibitors), highlighting the versatility of the trifluoroacetyl motif .

生物活性

1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure

The compound features a trifluoroethyl group and a hydroxyazetidine moiety, which are crucial for its biological interactions. Its molecular formula is CHFNO.

Research indicates that compounds with similar structures often interact with biological targets through various mechanisms:

- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as a modulator for specific receptors, influencing cellular signaling pathways.

Pharmacological Properties

The biological activity of this compound has been evaluated in several studies:

Antitumor Activity

In a recent investigation, the compound was tested for antitumor properties. Results indicated that it significantly inhibited tumor growth in murine models, likely due to its ability to modulate immune responses and alter tumor microenvironments.

Antimicrobial Efficacy

Another study focused on the antimicrobial effects of the compound against various bacterial strains. It exhibited notable activity against resistant strains, suggesting its potential as a novel antimicrobial agent.

Research Findings

Recent findings highlight the following aspects of the compound's biological activity:

- Inhibition of Autotaxin : The compound was effective in reducing LPA levels, which are implicated in fibrotic diseases such as idiopathic pulmonary fibrosis .

- Modulation of FXR : It has been identified as a potential FXR activator, which could be beneficial in treating liver and metabolic diseases .

- Antibacterial Properties : The compound showed efficacy against multiple bacterial strains, indicating its potential use in treating infections .

常见问题

Q. What are the common synthetic routes for preparing 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A key synthetic approach involves coupling a trifluoroacetyl moiety with a substituted azetidine ring. For example, the azetidine precursor (3-ethyl-3-hydroxyazetidine) can undergo nucleophilic substitution with trifluoroacetyl chloride under inert conditions. Critical parameters include maintaining low temperatures (−78°C to 0°C) to suppress side reactions and using anhydrous solvents like dichloromethane or THF . Alternative routes may employ Pictet–Spengler reactions for ring formation, requiring acidic conditions (e.g., H₂SO₄/AcOH mixtures) and controlled stoichiometry of paraformaldehyde . Yield optimization often depends on purification via flash chromatography (hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the azetidine ring substitution pattern (e.g., hydroxy and ethyl groups at C3) and the trifluoroacetyl moiety. Distinct peaks for the hydroxy proton (δ 1.5–2.5 ppm, broad) and CF₃ group (¹³C δ 110–120 ppm, q, J = 35–40 Hz) are diagnostic .

- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations for the ketone (C=O, ~1700 cm⁻¹) and hydroxy group (O–H, ~3200–3500 cm⁻¹) validate functional groups .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For unstable crystals, low-temperature data collection (e.g., 100 K) and cryoprotectants (e.g., glycerol) are used. SHELX programs (e.g., SHELXL) refine structures, leveraging Hirshfeld surfaces to analyze hydrogen bonding (e.g., hydroxy-to-ketone interactions) and torsional angles in the azetidine ring . Disordered trifluoromethyl groups require constraints during refinement .

Advanced Research Questions

Q. What strategies address low yields or side-product formation during the synthesis of this compound?

- Methodological Answer :

- Catalytic Optimization : Lewis acids (e.g., BF₃·Et₂O) can accelerate azetidine ring formation while minimizing polymerization .

- Protecting Groups : Temporarily masking the hydroxy group (e.g., with TBSCl) prevents undesired nucleophilic attacks during trifluoroacetylation .

- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation (e.g., imine intermediates in Pictet–Spengler reactions) to adjust reaction times .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition-state energies for reactions (e.g., azetidine ring opening) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes with hydrophobic pockets accommodating the CF₃ group). Pharmacophore models align the hydroxyazetidine moiety with catalytic residues .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable-Temperature NMR : Determines if dynamic effects (e.g., ring puckering in azetidine) cause signal broadening or splitting. Cooling to −40°C may freeze conformers .

- 2D NMR (COSY, NOESY) : Correlates proton coupling networks and spatial proximities (e.g., NOE contacts between ethyl and hydroxy groups) .

- Isotopic Labeling : ¹⁹F NMR with ¹³C-labeled CF₃ groups clarifies coupling interactions .

Q. How does the hydroxyazetidine moiety influence the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. The hydroxy group may undergo keto-enol tautomerism or esterification in acidic conditions .

- Metabolic Stability Assays : Liver microsome incubations (e.g., human CYP450 enzymes) identify oxidative hotspots (e.g., azetidine ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。